molecular formula C9H5Cl2NO3S B13209073 3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride

3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13209073
M. Wt: 278.11 g/mol
InChI Key: SGSGOKZWHHBGIZ-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chlorophenyl group attached to the oxazole ring, which is further substituted with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 3-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to prevent the formation of unwanted by-products and to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride involves its ability to interact with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property makes it a valuable tool for studying enzyme function and for the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

    3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonic acid: Similar structure but with a sulfonic acid group.

    3-(3-Chlorophenyl)-1,2-oxazole-5-sulfinic acid: Similar structure but with a sulfinic acid group.

Uniqueness

3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

Molecular Formula

C9H5Cl2NO3S

Molecular Weight

278.11 g/mol

IUPAC Name

3-(3-chlorophenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C9H5Cl2NO3S/c10-7-3-1-2-6(4-7)8-5-9(15-12-8)16(11,13)14/h1-5H

InChI Key

SGSGOKZWHHBGIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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